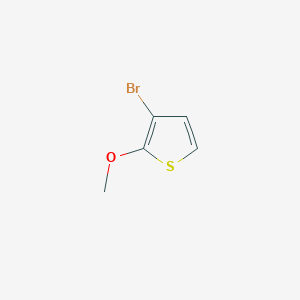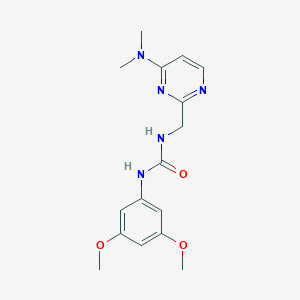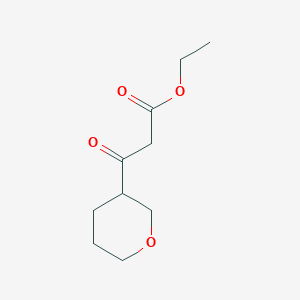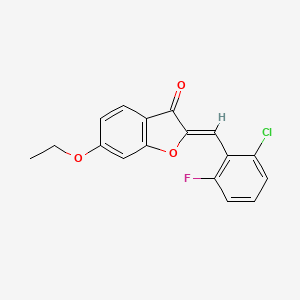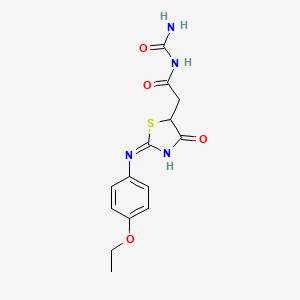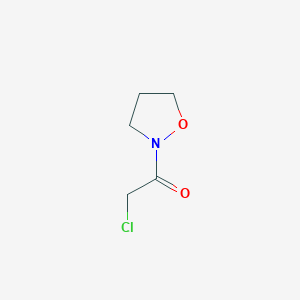
Ethanone, 2-chloro-1-(2-isoxazolidinyl)-
Übersicht
Beschreibung
Ethanone, 2-chloro-1-(2-isoxazolidinyl)-, also known as Clonazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a potent sedative, anxiolytic, and hypnotic that is used for research purposes. Clonazolam is a derivative of the FDA-approved drug, Clonazepam, which is used to treat anxiety and seizures.
Wirkmechanismus
Ethanone, 2-chloro-1-(2-isoxazolidinyl)- works by enhancing the effects of GABA, which is an inhibitory neurotransmitter in the brain. GABA receptors are found throughout the central nervous system and are involved in the regulation of anxiety, sleep, and muscle relaxation. Ethanone, 2-chloro-1-(2-isoxazolidinyl)- binds to the GABA receptors and increases the affinity of GABA for its receptor, which leads to an increase in the inhibitory effects of GABA. This results in a decrease in the activity of neurons in the brain, which leads to sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects:
Ethanone, 2-chloro-1-(2-isoxazolidinyl)- has a range of biochemical and physiological effects on the body. It has been shown to reduce anxiety, induce sedation, and promote sleep. It also has muscle relaxant properties and can be used to treat muscle spasms and seizures. Ethanone, 2-chloro-1-(2-isoxazolidinyl)- has been shown to have a high affinity for the GABA receptor, which makes it a potent sedative and anxiolytic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethanone, 2-chloro-1-(2-isoxazolidinyl)- in lab experiments is that it is a potent benzodiazepine with a high affinity for the GABA receptor. This makes it a useful tool for studying the pharmacology of benzodiazepines and their effects on the central nervous system. However, one of the limitations of using Ethanone, 2-chloro-1-(2-isoxazolidinyl)- is that it is a controlled substance and can only be used for research purposes. It is also highly potent and can be dangerous if not handled properly.
Zukünftige Richtungen
There are several future directions for research on Ethanone, 2-chloro-1-(2-isoxazolidinyl)-. One area of research is the development of new benzodiazepines that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the long-term effects of benzodiazepine use on the brain and body. Additionally, research is needed to develop new treatments for anxiety and other disorders that are more effective and have fewer side effects than current treatments.
Conclusion:
Ethanone, 2-chloro-1-(2-isoxazolidinyl)- is a potent benzodiazepine that is used in scientific research to study the effects of benzodiazepines on the central nervous system. It has a high affinity for the GABA receptor and is used to investigate the pharmacology of benzodiazepines. Ethanone, 2-chloro-1-(2-isoxazolidinyl)- has a range of biochemical and physiological effects on the body, including sedation, anxiolysis, and muscle relaxation. While it is a useful tool for research, it is also a controlled substance and can be dangerous if not handled properly. Future research is needed to develop new benzodiazepines with improved properties and to investigate the long-term effects of benzodiazepine use.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-chloro-1-(2-isoxazolidinyl)- is used in scientific research as a tool to study the central nervous system. It is used to investigate the effects of benzodiazepines on GABA receptors, which are involved in the modulation of anxiety, sleep, and muscle relaxation. Ethanone, 2-chloro-1-(2-isoxazolidinyl)- is also used to study the pharmacokinetics and pharmacodynamics of benzodiazepines, which can help researchers understand how these drugs are absorbed, distributed, metabolized, and excreted in the body.
Eigenschaften
IUPAC Name |
2-chloro-1-(1,2-oxazolidin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-4-5(8)7-2-1-3-9-7/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDVNGSQYAPYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-chloro-1-(2-isoxazolidinyl)- | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2510380.png)
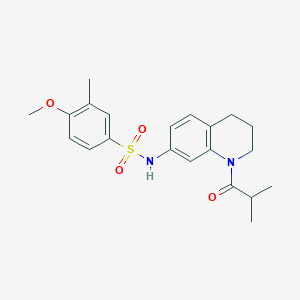


![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2510386.png)
![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]acetamide](/img/structure/B2510387.png)
![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2510389.png)
